3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile
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Description
3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile is a useful research compound. Its molecular formula is C40H49N4O9P and its molecular weight is 760.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[[[2R,3S,5R]-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile is an intricate organic molecule with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups including:
- Phosphoryl group
- Nitrile group
- Aromatic systems
These features contribute to its potential interactions with biological targets. The stereochemistry defined by its (2R,3S,5R) configuration may influence its biological activity and efficacy.
Biological Activity Overview
Research into structurally similar compounds suggests that this molecule may exhibit significant pharmacological activities. Compounds with similar structural motifs have been studied for various therapeutic potentials including anti-cancer, anti-inflammatory, and anti-viral activities.
- Purinergic Signaling : The compound may interact with purinergic receptors, which play a crucial role in cellular signaling pathways related to inflammation and immune responses .
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
- Receptor Modulation : The ability to modulate receptor activity can lead to altered cellular responses, making it a candidate for therapeutic applications.
Study 1: Anti-Cancer Activity
A study examining derivatives of similar compounds reported their effectiveness in inhibiting cancer cell proliferation through targeted apoptosis pathways. The mechanisms involved include:
- Induction of oxidative stress
- Activation of caspase pathways
Study 2: Anti-Viral Properties
Research has indicated that compounds with analogous structures can inhibit viral replication by interfering with viral entry mechanisms or replication processes. This highlights the potential of the compound as a therapeutic agent against viral infections.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(47,50-23-11-22-41)51-26-36-35(24-37(52-36)43-25-29(5)38(45)42-39(43)46)53-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,54?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMDXQXSHVUENL-JYQXRUAGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N4O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721541 |
Source
|
Record name | 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphoryl}thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134031-86-0 |
Source
|
Record name | 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphoryl}thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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